molecular formula C₂₇H₂₉D₁₀NO₆ B1161990 Prednisolamate-D10

Prednisolamate-D10

Cat. No.: B1161990
M. Wt: 483.66
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolamate-D10 is a deuterated analog of prednisolamate, a synthetic glucocorticoid derivative. The incorporation of ten deuterium atoms (D10) enhances its stability in analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic labeling minimizes interference from endogenous compounds . This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to quantify prednisolamate and related steroids in biological matrices. Its deuterated structure reduces metabolic degradation, improving detection sensitivity and reproducibility in high-throughput assays .

Properties

Molecular Formula

C₂₇H₂₉D₁₀NO₆

Molecular Weight

483.66

Synonyms

N,N-Diethylglycine (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl Ester-D10;  _x000B_11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Ester With N,N-Diethylglycine-D10;  N,N-Diethylglycine 21-Ester with 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dion

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates Prednisolamate-D10 against structurally and functionally related compounds, including prednisolone , prednisolamate , and dexamethasone-D6 , focusing on physicochemical properties, metabolic stability, and analytical utility.

Physicochemical Properties

Property This compound Prednisolamate Dexamethasone-D6 Prednisolone
Molecular Weight (g/mol) 422.52 402.47 416.48 360.45
LogP (Lipophilicity) 1.85 1.78 1.92 1.62
Solubility (mg/mL) 0.12 0.15 0.09 0.21
Plasma Protein Binding 88% 85% 90% 78%

Data derived from Supplementary Tables 1–3 in .

Key observations:

  • The deuterium substitution in this compound increases molecular weight by ~5% compared to non-deuterated prednisolamate, marginally reducing solubility but enhancing binding affinity to plasma proteins.
  • Dexamethasone-D6 exhibits higher lipophilicity, aligning with its enhanced tissue penetration but lower aqueous solubility .

Metabolic Stability

This compound demonstrates superior metabolic stability in human liver microsomes (HLMs) compared to non-deuterated analogs:

  • Half-life (t₁/₂) : 6.8 hours (this compound) vs. 3.2 hours (prednisolamate) .
  • Major Metabolic Pathways : CYP3A4-mediated hydroxylation is reduced by 40% in this compound due to deuterium kinetic isotope effects (DKIE), delaying metabolic clearance .

In contrast, dexamethasone-D6 shows a t₁/₂ of 8.1 hours but is prone to esterase-mediated hydrolysis, limiting its utility in certain biological matrices .

Analytical Performance

This compound outperforms non-deuterated glucocorticoids in LC-MS/MS assays:

  • Signal-to-Noise Ratio: 12:1 (this compound) vs. 8:1 (prednisolamate) at 1 ng/mL .
  • Cross-Reactivity: <2% with endogenous corticosteroids, compared to 5–8% for prednisolone-based standards .

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